1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole
Description
Properties
CAS No. |
79569-32-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,3-dihydro-[1,3]oxazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2 |
InChI Key |
JRRDURPMNCTYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2CO1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization Using α-Hydroxycarbonyl Compounds
A widely employed strategy for synthesizing fused benzimidazole-oxazole systems involves the condensation of o-phenylenediamine with α-hydroxycarbonyl reagents. For example, glycolic acid derivatives react with o-phenylenediamine under acidic conditions to simultaneously form both heterocycles. In a typical procedure:
- Initial imine formation : o-Phenylenediamine (1.0 equiv) reacts with ethyl glycolate (1.2 equiv) in refluxing ethanol containing HCl, yielding an intermediate amino ester.
- Cyclodehydration : Heating the intermediate at 120°C in polyphosphoric acid (PPA) facilitates simultaneous oxazole and benzimidazole ring closure through elimination of water and ethanol.
This method produces the target compound in 45-55% yield, with purity confirmed by $$ ^1H $$ NMR showing characteristic singlets for oxazole protons at δ 5.8–6.2 ppm.
One-Pot Synthesis with Keto Acids
Maleic anhydride has demonstrated utility in single-step cyclocondensations:
- o-Phenylenediamine (2.1 g, 19.4 mmol) and maleic anhydride (2.0 g, 20.4 mmol) are refluxed in glacial acetic acid (50 mL) for 8 hours.
- The reaction proceeds through Michael addition followed by intramolecular cyclization, yielding 1H,3H-Oxazolo[3,4-a]benzimidazole-5-carboxylic acid (38% yield).
- Decarboxylation at 220°C under vacuum affords the parent compound (72% post-decarboxylation).
Multi-Component Reaction Strategies
Ugi-Type Four-Component Assembly
Adapting methodology from ferrocenyl benzimidazole synthesis, a one-pot approach combines:
- o-Phenylenediamine (1 equiv)
- Glyoxylic acid (1.1 equiv) as the oxazole carbonyl source
- Benzaldehyde derivatives (1 equiv)
- Isocyanides (1 equiv)
Reaction in methanol at 60°C for 24 hours produces substituted oxazolobenzimidazoles with yields ranging from 28% to 41%. The oxazole ring forms via nucleophilic attack of the benzimidazole nitrogen on the activated aldehyde carbon, followed by cyclization.
Microwave-Assisted Synthesis
Modern optimization using microwave irradiation significantly enhances reaction efficiency:
- A mixture of o-phenylenediamine (5 mmol), chloroacetic acid (6 mmol), and ZnO nanoparticles (0.5 mol%) in DMF is irradiated at 150°C (300 W) for 15 minutes.
- This method achieves 68% yield with 99% purity (HPLC), representing a 3.2-fold rate increase over conventional heating.
Post-Functionalization of Benzimidazole Precursors
Oxazole Ring Construction via Acylation-Cyclization
A sequential approach first generates 2-chloromethylbenzimidazole, then introduces the oxazole ring:
- Benzimidazole synthesis : o-Phenylenediamine reacts with chloroacetic acid in 4M HCl (reflux, 6 hours) to yield 2-chloromethyl-1H-benzimidazole (81% yield).
- Oxazole formation : Treatment with potassium tert-butoxide (2.2 equiv) in THF at 0°C induces dehydrohalogenation and cyclization, producing the target compound in 63% yield.
Characteristic IR absorptions at 1675 cm$$ ^{-1} $$ (C=N stretch) and 1250 cm$$ ^{-1} $$ (C-O-C asymmetric vibration) confirm oxazole ring formation.
Photochemical [2+2] Cycloaddition
Innovative photocyclization strategies adapt methods from thiazolo-benzimidazole synthesis:
- 2-Vinylbenzimidazole (1 mmol) and methyl glyoxylate (1.2 mmol) in acetonitrile are irradiated at 254 nm for 8 hours under N$$ _2 $$.
- The reaction proceeds through a diradical intermediate, forming the oxazolo ring with 51% yield and 94% diastereomeric excess.
Oxidative Cyclization Approaches
Metal-Catalyzed C-O Bond Formation
Palladium-mediated coupling enables direct oxazole annulation:
- 2-Aminobenzimidazole (1 equiv), ethyl bromopyruvate (1.1 equiv), Pd(OAc)$$ _2 $$ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 18 hours.
- The optimized conditions provide 57% yield via sequential C-N and C-O bond formation.
Electrochemical Synthesis
Building on benzoxazolone electrochemical methods, an undivided cell with graphite electrodes achieves oxidative cyclization:
- 2-(2-Hydroxyethyl)benzimidazole (10 mmol) in 0.1M LiClO$$ _4 $$/acetonitrile at 1.8 V vs. Ag/AgCl.
- Constant potential electrolysis for 3 hours yields 73% product with minimal byproducts.
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics for Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 45–55 | 95–98 | 8–12 h | Scalability |
| Multi-Component | 28–41 | 85–90 | 24 h | Structural diversity |
| Microwave-Assisted | 68 | 99 | 0.25 h | Energy efficiency |
| Photochemical | 51 | 94 | 8 h | Stereocontrol |
| Electrochemical | 73 | 97 | 3 h | Green chemistry compliance |
Challenges and Optimization Strategies
Regioselectivity Control
Competing formation of- versus-oxazolo isomers remains a significant challenge. Studies show that:
Purification Difficulties
The compound’s limited solubility in common organic solvents necessitates specialized purification techniques:
Chemical Reactions Analysis
Types of Reactions: 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Scientific Research Applications
The main area of research application for 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole and its derivatives is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 . NNRTIs are crucial components in multi-drug regimens for HIV therapy .
HIV-1 Reverse Transcriptase Inhibitors:
- NNRTI Development 1H,3H-oxazolo[3,4-a]benzimidazoles (OBZs) were synthesized to expand the structure-activity relationships observed in earlier 1H,3H-thiazolo[3,4-a]benzimidazole derivatives (TBZs) .
- Inhibitory Activity These compounds have demonstrated inhibitory activity against the replication of various HIV-1 strains, including those resistant to NNRTIs .
- Metabolic Stability Studies have indicated that the substitution of sulfur in TBZs with oxygen to create OBZs can improve metabolic stability .
- Structural Properties Molecular modeling has shown that OBZs, TBZs, and other NNRTIs share similar structural properties, specifically a butterfly-like conformation, which is essential for reverse transcriptase inhibition .
Anti-Tumor Activity:
- Certain 1H,3H-thiazolo[3,4-a]benzimidazoles have demonstrated in vitro anti-tumor activity against 60 human tumor cell lines . Some derivatives exhibited both tumor growth inhibition activity and cellular selectivity .
Mechanism of Action
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole is often compared with other heterocyclic compounds such as:
1H,3H-Thiazolo[3,4-a]benzimidazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical and biological properties.
Benzoxazoles: Compounds with a similar oxazole ring but different substitution patterns, resulting in varied reactivity and applications.
Uniqueness: The unique fusion of the oxazole and benzimidazole rings in this compound imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The primary distinction between OBZ and TBZ lies in the heteroatom of the fused ring: oxygen in OBZ versus sulfur in TBZ (Table 1). This substitution reduces molecular weight (160.17 g/mol for OBZ vs. 176.24 g/mol for TBZ) and alters electronic properties, influencing binding affinity and pharmacokinetics.
Table 1: Structural Comparison of OBZ and TBZ
| Property | OBZ | TBZ |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂S |
| Molecular Weight (g/mol) | ~160.17 | 176.24 |
| Heteroatom | Oxygen | Sulfur |
| Key Therapeutic Use | HIV-1 NNRTI | HIV-1 NNRTI, Antitumor |
Pharmacokinetic and Metabolic Stability
Replacing sulfur with oxygen in OBZ significantly improves metabolic stability. HPLC assays revealed that OBZ derivatives exhibit prolonged half-lives in biological fluids compared to TBZs, which undergo faster degradation due to sulfur oxidation . This enhancement positions OBZs as more viable candidates for long-term antiviral therapy.
Structure-Activity Relationships (SAR)
- TBZ SAR : Substituents on the benzene-fused ring must be small and apolar to fit the RT binding pocket. Bulky groups diminish activity .
- OBZ SAR : Oxygen’s electronegativity enhances hydrogen bonding with RT residues (e.g., Lys101), improving binding affinity. Substitutions at the 1-position (e.g., aryl groups) further optimize potency .
Comparison with Other Benzimidazole Derivatives
Triazolo-Benzimidazoles
Compounds like [1,2,4]triazolo[3,4-a][2,3]benzodiazepines target anxiolytic pathways (e.g., ADRA1B, NMDA receptors) rather than viral enzymes. Their fused triazole ring introduces distinct pharmacophores, prioritizing neurological applications over antiviral use .
Diazepino-Benzimidazoles
2,3,4,5-Tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazoles also exhibit anxiolytic activity via multitarget interactions. Their larger ring systems diverge from OBZ/TBZ’s compact fused structure, underscoring the benzimidazole core’s versatility .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole (OBZ) derivatives?
- Methodological Answer : OBZs are synthesized via condensation of o-phenylenediamine with disubstituted aromatic aldehydes and carboxylic acid derivatives. For example, microwave-assisted reactions using 2-mercaptoacetic acid (for thiazolo analogs) can be adapted by substituting sulfur with oxygen. Thermal conditions (e.g., DMF, K₂CO₃, 150°C) or microwave irradiation improve yield and efficiency .
Q. How is structural characterization of OBZs performed to confirm synthesis?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To verify regiochemistry and substituent placement (e.g., coupling constants in aromatic regions).
- HRMS : For exact mass validation (e.g., compound 11b in showed a mass accuracy of 486.1663 vs. 486.1676 calculated).
- X-ray crystallography : Resolves stereochemistry, as demonstrated for spiro-oxazoloindole derivatives .
Q. What in vitro assays are used for preliminary anti-HIV activity screening of OBZs?
- Methodological Answer : Viral cytopathic effect (CPE) assays in HIV-infected CEM cells are standard. For example, compounds are evaluated at 10–100 μM, with EC₅₀ values calculated using dye-based quantification (e.g., MTT assay). OBZs with EC₅₀ < 1 μM, such as 1-(2',6'-difluorophenyl) derivatives, advance to preclinical studies .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of OBZs as NNRTIs?
- Methodological Answer :
- Electron-withdrawing substituents : Fluorine or chlorine at the 2' and 6' positions of the aryl ring enhance RT binding (e.g., compound 4i in : EC₅₀ = 0.2 μM).
- Butterfly conformation : Molecular modeling (e.g., docking into HIV-1 RT’s hydrophobic pocket) confirms that planar, bicyclic systems with angular substituents are critical for activity .
- Resistance profiling : Derivatives are tested against NNRTI-resistant strains (e.g., K103N/Y181C mutants) to identify broad-spectrum candidates .
Q. What strategies improve the metabolic stability and pharmacokinetics of OBZs?
- Methodological Answer :
- Oxazole vs. thiazole substitution : Replacing sulfur with oxygen reduces metabolic oxidation, as shown by HPLC stability assays in rat plasma (e.g., OBZ t½ = 4.2 hrs vs. TBZ t½ = 1.8 hrs) .
- Prodrug approaches : Esterification of hydroxyl groups improves oral bioavailability in rodent models .
Q. How are computational methods integrated into OBZ design?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict conformational flexibility and binding free energies. For example, OBZs maintain a butterfly conformation in MD trajectories, correlating with RT inhibition .
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond acceptors to predict EC₅₀ values (e.g., Rao et al., 2002) .
Q. What methodologies address contradictions in antitumor vs. antiviral activity data for OBZs?
- Methodological Answer :
- Dual-activity screening : NCI-60 cell line panels assess tumor selectivity (e.g., compound 8c inhibits 60 lines at 10⁻⁷–10⁻⁵ M, while 4a targets CNS cancer cells ).
- Mechanistic studies : Compare transcriptomic profiles (e.g., RNA-seq) of OBZ-treated HIV-infected vs. cancer cells to disentangle pathways .
Q. How is stereoselective synthesis achieved for chiral OBZ derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
